(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate
Overview
Description
Sodium lasalocid is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. It is widely used as an antibacterial and anticoccidial agent in veterinary medicine, particularly in poultry and cattle feed, to control coccidiosis and promote growth . Sodium lasalocid forms neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lasalocid is derived from lasalocid acid, which is extracted from the fermentation broth of Streptomyces lasaliensis. The extraction process involves the use of organic solvents such as hexane to remove impurities . The lasalocid acid is then converted to its sodium salt form through neutralization with sodium hydroxide .
Industrial Production Methods: Industrial production of sodium lasalocid involves large-scale fermentation of Streptomyces lasaliensis under controlled conditions. The fermentation broth is processed to isolate lasalocid acid, which is subsequently neutralized to form sodium lasalocid .
Chemical Reactions Analysis
Types of Reactions: Sodium lasalocid undergoes various chemical reactions, including:
Complexation: Forms complexes with monovalent and divalent cations such as sodium, potassium, and calcium.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts and organic solvents under mild conditions.
Esterification: Requires alcohols and acidic or basic catalysts.
Major Products:
Complexation: Produces metal-lasalocid complexes.
Esterification: Yields lasalocid esters with varying hydrophilicity.
Scientific Research Applications
Sodium lasalocid has a broad range of applications in scientific research:
Chemistry: Used to study ion transport mechanisms and ionophore activity.
Biology: Investigated for its effects on cellular ion homeostasis and membrane permeability.
Medicine: Explored for its potential antibacterial, anticancer, and anti-inflammatory properties.
Industry: Utilized in animal husbandry to control parasitic infections and improve feed efficiency.
Mechanism of Action
Sodium lasalocid exerts its effects by disturbing ionic homeostasis in target organisms. It forms complexes with cations and facilitates their transport across cell membranes, leading to osmotic imbalance and cell lysis . This mechanism is particularly effective against coccidia, a type of parasitic protozoa .
Comparison with Similar Compounds
Salinomycin: Another polyether ionophore with similar antibacterial and anticoccidial properties.
Monensin: Widely used in veterinary medicine for its ionophore activity.
Semduramycin: Known for its strong anticoccidial effects.
Uniqueness: Sodium lasalocid is unique in its ability to form stable complexes with a wide range of cations, including larger organic cations like dopamine . This versatility makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWOGVKYLPBQY-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453989 | |
Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158257-41-1 | |
Record name | Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158257-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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